molecular formula C6H9NOS B039896 2-(2-Methylthiazol-4-yl)ethanol CAS No. 121357-04-8

2-(2-Methylthiazol-4-yl)ethanol

Cat. No. B039896
CAS RN: 121357-04-8
M. Wt: 143.21 g/mol
InChI Key: REKVZAFNJAMAQL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-(2-Methylthiazol-4-yl)ethanol and related derivatives often involves multicomponent reactions that allow for efficient assembly of the molecular framework. For instance, an efficient, catalyst-free synthesis method has been developed for producing thiazole derivatives using aqueous ethanol media. This method emphasizes green chemistry principles, including metal-free synthesis, faster reaction times, and higher yields, without the need for column chromatography for purification (Ibberson et al., 2023). Moreover, studies on the conversion of similar thiazole compounds have utilized ^13C labeling and NMR spectroscopy to explore the mechanisms and outcomes of these synthetic processes (Billington & Golding, 1982).

Scientific Research Applications

  • Herbicidal and Antifungal Applications : A method was developed to access 2-(1H-1,2,4-triazol-1-yl)ethanols, potentially for use in herbicidal and antifungal chemistry, by generating (1H-1,2,4-triazol-1-yl)methyl carbanion and its condensation (Lassalas et al., 2017).

  • Fungicidal Activity : The one-pot synthesis of 2-(1,5,3-dithiazepan-3-yl)ethanol and N,N′-bis(2-hydroxyethyl)tetrathiadiazacycloalkanes yielded compounds with potential fungicidal activity against microscopic fungi (Akhmetova et al., 2014).

  • Chemical Protection for Carboxylic Acids : 2-(pyridin-2-yl)ethanol has been used as a protecting group for methacrylic acid, allowing for selective removal after polymerization and conversion to poly(methacrylic acid) (Elladiou & Patrickios, 2012).

  • Catalysis in Oxidation Reactions : Molybdenum(VI) complex with thiazole-hydrazone ligand encapsulated in zeolite Y has been used as an efficient, reusable catalyst for oxidation of primary alcohols and saturated hydrocarbons (Ghorbanloo & Alamooti, 2017).

  • Antimicrobial Properties : Thiazolyl-1,2,3-triazolyl-alcohol derivatives have shown promising antifungal and antibacterial activity against various microorganisms (Jagadale et al., 2020).

  • Synthesis of Organic Compounds : Novel thiazol-2-ylidene-amides were synthesized using carbonylthiourea derivatives in refluxing ethanol, yielding 4-methylthiazol-2(3H)-ylidene-amide derivatives (Saeedi et al., 2015).

Future Directions

The future directions for “2-(2-Methylthiazol-4-yl)ethanol” and similar compounds could involve further exploration of their potential anticancer activity. Thiazole derivatives, in general, are of interest in the field of medicinal chemistry due to their diverse biological activities .

properties

IUPAC Name

2-(2-methyl-1,3-thiazol-4-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NOS/c1-5-7-6(2-3-8)4-9-5/h4,8H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REKVZAFNJAMAQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10600898
Record name 2-(2-Methyl-1,3-thiazol-4-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10600898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

121357-04-8
Record name 2-(2-Methyl-1,3-thiazol-4-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10600898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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